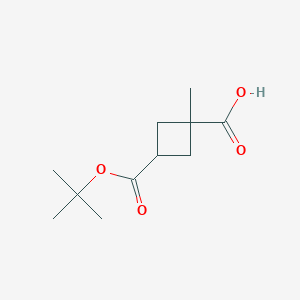

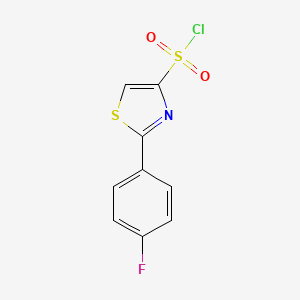

![molecular formula C11H15N3 B2717823 7-(4-Methylpyrimidin-2-yl)-7-azabicyclo[2.2.1]heptane CAS No. 2202176-24-5](/img/structure/B2717823.png)

7-(4-Methylpyrimidin-2-yl)-7-azabicyclo[2.2.1]heptane

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Aplicaciones Científicas De Investigación

1. Key Intermediates in Synthesis of Novel Compounds:

- 7-Substituted 2-azabicyclo[2.2.1]heptanes, like the compound , are critical intermediates for synthesizing novel epibatidine analogues. These compounds facilitate nucleophilic substitution at the 7-position, which opens pathways to a range of novel 7-substituted derivatives (Malpass & White, 2004).

2. Synthesis of Biologically Relevant Azabicyclic Targets:

- The 7-azabicyclo[2.2.1]heptane ring system, a component of the compound, can be accessed via an aza-Prins-pinacol reaction. This method shows promise for a concise entry to biologically relevant azabicyclic targets, potentially including pharmaceutical compounds (Armstrong & Shanahan, 2005).

3. Precursors for PET Radioligands:

- Derivatives of 7-(4-Methylpyrimidin-2-yl)-7-azabicyclo[2.2.1]heptane have been synthesized as precursors for PET radioligands. These derivatives are used in the synthesis of radioligands for positron emission tomography (PET) imaging, a crucial technique in medical imaging (Gao et al., 2010).

4. Ligands for Nicotinic Acetylcholine Receptors:

- Novel racemic derivatives of this compound have shown potent in vitro binding affinity at nicotinic acetylcholine receptors (nAChRs). These compounds, after being radiolabeled, could be potential radioligands for positron emission tomography imaging of nAChRs (Gao et al., 2007).

5. Organocatalytic Aldol Reactions:

- 7-Azabicyclo[2.2.1]heptane-2-carboxylic acid, a related compound, has been studied for its catalytic potential in organocatalytic aldol reactions. This research provides insights into the influence of acid geometry on catalytic selectivity (Armstrong et al., 2009).

6. Synthesis of Heterocyclic Analogues:

- The compound and its derivatives have been used in the synthesis of heterocyclic analogues of epibatidine, an alkaloid with potent analgesic properties. This research explores new synthetic approaches for these derivatives (Gómez-Sánchez et al., 2008).

7. Structural Characterization:

- The structural characterization of the parent ring of 7-azabicyclo[2.2.1]heptane, a core component of the compound , has been carried out. This research is crucial for understanding the molecular structure and properties of these compounds (Britvin & Rumyantsev, 2017).

Safety and Hazards

Análisis Bioquímico

Biochemical Properties

Its structural similarity to other bicycloheptane derivatives suggests potential interactions with enzymes, proteins, and other biomolecules

Cellular Effects

Related compounds have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It is hypothesized that it may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

Propiedades

IUPAC Name |

7-(4-methylpyrimidin-2-yl)-7-azabicyclo[2.2.1]heptane |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15N3/c1-8-6-7-12-11(13-8)14-9-2-3-10(14)5-4-9/h6-7,9-10H,2-5H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OKGASSAVTQTZNH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=NC=C1)N2C3CCC2CC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15N3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

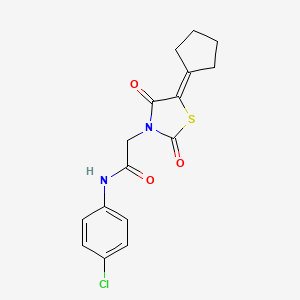

![6-((4-Benzylpiperidin-1-yl)methyl)-3-(3-bromophenyl)thiazolo[2,3-c][1,2,4]triazole](/img/structure/B2717740.png)

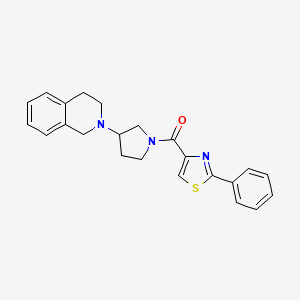

![2-methyl-N-[1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl]pyrimidin-4-amine](/img/structure/B2717743.png)

![[4-(6-Methoxy-1,3-benzothiazol-2-yl)morpholin-2-yl]-thiomorpholin-4-ylmethanone](/img/structure/B2717745.png)

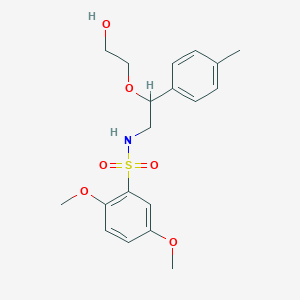

![N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2717747.png)

![2-[1-[(2,5-dimethylphenyl)methyl]indol-3-yl]sulfanyl-N-(oxolan-2-ylmethyl)acetamide](/img/structure/B2717751.png)

![2-((6,8-dimethyl-2-(4-nitrophenyl)-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-(4-(trifluoromethyl)phenyl)acetamide](/img/no-structure.png)

![1-Ethyl-4,5,6,7-tetrahydro-1H-benzo[d]imidazol-2-amine hydrochloride](/img/structure/B2717754.png)

![(3As,6aR)-4-(5-Bromopentyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one](/img/structure/B2717756.png)

![(E)-3-(benzylsulfonyl)-N-(3-(2-(methylthio)ethyl)benzo[d]thiazol-2(3H)-ylidene)propanamide](/img/structure/B2717763.png)